molecular formula C25H23N3O3 B11550077 2,2-bis(4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]cyclopropanecarbohydrazide

2,2-bis(4-methylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]cyclopropanecarbohydrazide

Cat. No.: B11550077
M. Wt: 413.5 g/mol
InChI Key: JYNFVFODSRNDKP-WGOQTCKBSA-N
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Description

2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, and is substituted with multiple functional groups, including methylphenyl and nitrophenyl groups.

Preparation Methods

The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the cyclopropane core. One common method involves the reaction of 4-methylbenzaldehyde with cyclopropane-1,1-dicarboxylic acid in the presence of a base to form the cyclopropane ring.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylphenyl groups can participate in electrophilic aromatic substitution reactions.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various acids or bases for condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. For example, the nitrophenyl group can participate in redox reactions, while the hydrazide group can form covalent bonds with biomolecules. These interactions can affect various molecular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other cyclopropane derivatives with different substituents. For instance:

The unique combination of functional groups in 2,2-BIS(4-METHYLPHENYL)-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C25H23N3O3/c1-17-6-10-20(11-7-17)25(21-12-8-18(2)9-13-21)15-23(25)24(29)27-26-16-19-4-3-5-22(14-19)28(30)31/h3-14,16,23H,15H2,1-2H3,(H,27,29)/b26-16+

InChI Key

JYNFVFODSRNDKP-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Origin of Product

United States

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